Benzyl 3-methylazetidine-1-carboxylate
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Overview
Description
Benzyl 3-methylazetidine-1-carboxylate: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methylazetidine-1-carboxylate typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . The reaction conditions often involve the use of catalysts such as copper or palladium, and solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-methylazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines or alcohols depending on the specific reaction conditions.
Substitution: Various substituted azetidines.
Scientific Research Applications
Chemistry: Benzyl 3-methylazetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology: In biological research, this compound can be used to study the interactions of azetidine derivatives with biological macromolecules, such as proteins and nucleic acids .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of Benzyl 3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing heterocycles, allowing it to modulate the activity of its targets through binding interactions . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
Benzyl azetidine-1-carboxylate: A closely related compound with similar chemical properties.
Uniqueness: Benzyl 3-methylazetidine-1-carboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other azetidine derivatives and can lead to different pharmacological profiles .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
benzyl 3-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-10-7-13(8-10)12(14)15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI Key |
AHIGVQJICODVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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